molecular formula C27H24N4O3 B2420745 6-(3,4-dimethoxyphenyl)-7-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 868147-18-6

6-(3,4-dimethoxyphenyl)-7-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2420745
CAS No.: 868147-18-6
M. Wt: 452.514
InChI Key: ZMYJCBXNKNDYFE-UHFFFAOYSA-N
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Description

The compound “6-(3,4-dimethoxyphenyl)-7-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine” is a complex organic molecule. It contains several functional groups and rings, including a chromene ring, a triazole ring, and a pyrimidine ring . The presence of these rings suggests that this compound may have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is characterized by its fused ring system, which includes a chromene ring, a triazole ring, and a pyrimidine ring . These rings are connected in a way that forms a larger, more complex structure. The presence of multiple aromatic rings suggests that this compound may have significant resonance stability.

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis and X-ray study of 6H-chromeno[3,4-e][1,3,4]triazolo[2,3-a]pyrimidine showed that 2-Dimethylamino methylenechromanone reacted with 4H-1,2,4-triazol-3-amine in acetic acid to yield a product whose structure was confirmed by X-ray analysis (Amr et al., 2016).
  • Research on the synthesis of novel 9,9-dimethyl-8,12-dihydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11(10H)-one derivatives involved reactions of triethyl orthoformate or aromatic aldehydes with chromeno[2,3-d]pyrimidine derivatives, with structures confirmed by single crystal X-ray diffraction analysis (Wang et al., 2014).

Antimicrobial and Antitumor Activities

  • Studies on heteroaromatization with 4-Hydroxycoumarin led to the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and other derivatives, with some synthesized compounds tested for antimicrobial activity (El-Agrody et al., 2001).
  • The design of new Benzo[h]chromene derivatives, including antitumor activities and structure-activity relationships of the 2,3-positions and fused rings at the 2,3-positions, explored the synthesis of a series of novel compounds, some of which exhibited remarkable inhibitory effects on the growth of tested human tumor cell lines (Okasha et al., 2017).

Chemical Properties and Applications

  • A study on the synthetic utility of heteroaromatic azido compounds part VI included the preparation of some 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, which further highlights the versatility of similar compounds in synthesizing heterocyclic structures with potential applications in various fields (Westerlund, 1980).

Properties

IUPAC Name

9-(3,4-dimethoxyphenyl)-11-(2-methylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3/c1-16-8-4-5-9-18(16)25-23-24(30-27-28-15-29-31(25)27)19-10-6-7-11-20(19)34-26(23)17-12-13-21(32-2)22(14-17)33-3/h4-15,25-26H,1-3H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYJCBXNKNDYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C3=C(C4=CC=CC=C4OC3C5=CC(=C(C=C5)OC)OC)NC6=NC=NN26
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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